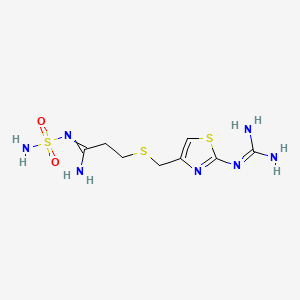

Bisfentidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

96153-56-9 |

|---|---|

Molecular Formula |

C14H18N4 |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide |

InChI |

InChI=1S/C14H18N4/c1-10(2)16-9-17-13-6-4-12(5-7-13)14-8-15-11(3)18-14/h4-10H,1-3H3,(H,15,18)(H,16,17) |

InChI Key |

FXJAOWANXXJWGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1)C2=CC=C(C=C2)NC=NC(C)C |

Other CAS No. |

96153-56-9 |

Origin of Product |

United States |

Foundational & Exploratory

Bisfentidine's Mechanism of Action on Parietal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisfentidine is classified as a histamine H2 receptor antagonist. Its primary pharmacological action is the reduction of gastric acid secretion. This is achieved through competitive and reversible binding to histamine H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, this compound effectively inhibits the downstream signaling cascade that leads to the activation of the proton pump (H+/K+-ATPase) and subsequent secretion of hydrochloric acid into the gastric lumen. This guide provides a detailed overview of the molecular mechanisms, relevant quantitative data for the drug class, and comprehensive experimental protocols to study the action of H2 receptor antagonists like this compound.

Introduction to Gastric Acid Secretion and the Role of Histamine

Gastric acid secretion is a complex process regulated by multiple signaling pathways, including neural (acetylcholine), hormonal (gastrin), and paracrine (histamine) stimulation. The parietal cell is the primary site of acid secretion in the stomach. Histamine, released from enterochromaffin-like (ECL) cells, plays a crucial role in stimulating acid secretion by binding to H2 receptors on parietal cells.[1][2] This interaction initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA).[3] PKA-mediated phosphorylation events ultimately result in the translocation and activation of the H+/K+-ATPase, the proton pump responsible for secreting H+ ions into the gastric lumen.[3][4]

Molecular Mechanism of Action of this compound

As a histamine H2 receptor antagonist, this compound functions as a competitive inhibitor at the H2 receptor on parietal cells. By occupying the receptor's binding site, this compound prevents histamine from binding and initiating the intracellular signaling cascade responsible for acid secretion. This leads to a reduction in adenylyl cyclase activity, lower intracellular cAMP levels, and decreased activation of the proton pump. The effect is a dose-dependent suppression of both basal and stimulated gastric acid secretion.

Signaling Pathway of Histamine and this compound Action

Caption: Signaling pathway of histamine-induced gastric acid secretion and its inhibition by this compound.

Quantitative Data for H2 Receptor Antagonists

| Parameter | Cimetidine | Ranitidine | Famotidine | Tiotidine |

| H2 Receptor Binding Affinity (Ki) | ~100 nM | ~10 nM | ~1 nM | ~5 nM |

| IC50 for Adenylyl Cyclase Inhibition | ~1 µM | ~100 nM | ~10 nM | Not Reported |

| IC50 for Gastric Acid Secretion Inhibition | ~10 µM | ~1 µM | ~100 nM | Not Reported |

-

Note: These values are approximate and can vary depending on the experimental system and conditions. Data for this compound is not available.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of H2 receptor antagonists like this compound.

Radioligand Binding Assay for H2 Receptor Affinity

This assay determines the binding affinity (Ki) of a compound for the histamine H2 receptor.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay to determine H2 receptor affinity.

Methodology:

-

Preparation of Parietal Cell Membranes:

-

Isolate parietal cells from rabbit or guinea pig gastric mucosa by collagenase digestion and differential centrifugation.

-

Homogenize the isolated cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine), and varying concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit histamine-stimulated adenylyl cyclase activity in parietal cells.

Methodology:

-

Parietal Cell Preparation:

-

Isolate parietal cells as described in section 4.1.

-

-

Adenylyl Cyclase Assay:

-

Pre-incubate the isolated parietal cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of histamine in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., cold ethanol or a lysis buffer).

-

-

cAMP Quantification:

-

Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the histamine-stimulated cAMP production.

-

Gastric Acid Secretion Assay (Aminopyrine Uptake)

This assay indirectly measures acid secretion in isolated gastric glands or parietal cells by quantifying the accumulation of the weak base [14C]-aminopyrine.

Experimental Workflow:

Caption: Workflow for an aminopyrine uptake assay to measure gastric acid secretion.

Methodology:

-

Isolation of Gastric Glands:

-

Isolate gastric glands from rabbit stomach by collagenase digestion.

-

-

Aminopyrine Uptake Assay:

-

Pre-incubate the isolated gastric glands with varying concentrations of this compound.

-

Add [14C]-aminopyrine and a stimulant (e.g., histamine).

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Separation and Quantification:

-

Separate the glands from the incubation medium by centrifugation through a dense medium (e.g., silicone oil).

-

Lyse the gland pellet and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).

-

Plot the accumulation ratio against the logarithm of the this compound concentration to determine the IC50 for the inhibition of acid secretion.

-

Conclusion

This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor on gastric parietal cells. This action interrupts the histamine-mediated signaling pathway, leading to a reduction in adenylyl cyclase activity, decreased intracellular cAMP levels, and ultimately, the inhibition of gastric acid secretion. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other H2 receptor antagonists, enabling researchers to quantify their receptor affinity, and their impact on intracellular signaling and cellular function.

References

An In-depth Technical Guide to Bisfentidine: Structure, and Putative Characterization Methodologies

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bisfentidine, also known by its synonym DA-5047, is a chemical entity whose pharmacological properties are not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of its chemical structure. In the absence of specific experimental data, this document further outlines established methodologies for the synthesis of structurally related N-arylformamidines and proposes a logical workflow for its pharmacological characterization. The experimental protocols detailed herein are based on general practices for compounds of this class and are intended to serve as a foundational framework for future research endeavors.

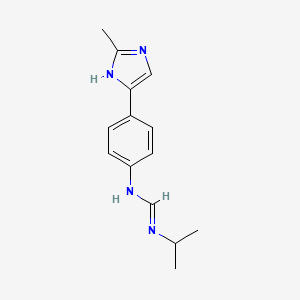

Chemical Structure of this compound

This compound is chemically defined as N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide[1]. Its structure features a central formamidine linkage connecting an isopropyl group and a phenyl ring, which is in turn substituted with a 2-methylimidazole moiety.

Chemical and Physical Properties [1]

| Property | Value |

| IUPAC Name | N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide |

| Molecular Formula | C₁₄H₁₈N₄ |

| Molecular Weight | 242.32 g/mol |

| SMILES | CC1=NC=C(N1)C2=CC=C(C=C2)N=CNC(C)C |

| InChI Key | FXJAOWANXXJWGJ-UHFFFAOYSA-N |

| CAS Number | 96153-56-9 |

Data Presentation: A Template for Pharmacological Profiling

Due to the limited availability of public data for this compound, the following table is presented as a template for summarizing key quantitative pharmacological data that would be essential for its characterization.

| Parameter | Receptor/Enzyme/Channel | Value (e.g., Ki, IC₅₀, EC₅₀) | Assay Conditions | Reference |

| Binding Affinity | Histamine H₂ Receptor | Data not available | e.g., Radioligand binding assay with [³H]-Tiotidine in HEK293T cells | |

| Adrenergic α₁ₐ Receptor | Data not available | e.g., Competition binding assay | ||

| Functional Activity | Histamine H₂ Receptor | Data not available | e.g., cAMP accumulation assay in AGS cells | |

| Gastric Acid Secretion | Data not available | e.g., In vivo measurement in pylorus-ligated rats |

Experimental Protocols

The following sections detail generalized experimental protocols that are applicable for the synthesis and pharmacological evaluation of this compound and structurally similar compounds.

Synthesis of N-Arylformamidines

A general and efficient method for the synthesis of N-arylformamidines involves the reaction of an amine with an N,N-dialkylformamide in the presence of a suitable activating agent.

Objective: To synthesize an N-arylformamidine derivative.

Materials:

-

Primary aromatic amine (e.g., 4-(2-methyl-1H-imidazol-5-yl)aniline)

-

N,N-Dimethylformamide (DMF)

-

Phenyl chloroformate

-

Anhydrous solvent (e.g., Dichloromethane)

-

Stirring apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the primary aromatic amine (1 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add N,N-dimethylformamide (1.2 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add phenyl chloroformate (1.1 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired N-arylformamidine[2].

Histamine H₂ Receptor Binding Assay

Given the presence of an imidazole ring, a key pharmacophore in histamine, evaluating the binding affinity of this compound for histamine receptors, particularly the H₂ subtype, is a logical starting point.

Objective: To determine the in vitro binding affinity of this compound for the histamine H₂ receptor.

Materials:

-

HEK293T cells transiently or stably expressing the human histamine H₂ receptor.

-

[³H]-Tiotidine (radioligand).

-

Unlabeled Tiotidine or a known H₂ antagonist (for non-specific binding).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293T cells expressing the H₂ receptor.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Tiotidine (e.g., 2 nM), and varying concentrations of this compound.

-

For the determination of non-specific binding, add a high concentration of unlabeled Tiotidine (e.g., 1 µM).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 40 minutes)[3].

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the inhibition constant (Ki) using non-linear regression analysis.

In Vivo Gastric Acid Secretion Assay

The potential interaction with H₂ receptors suggests that this compound might modulate gastric acid secretion. This can be assessed using an in vivo model.

Objective: To evaluate the effect of this compound on gastric acid secretion in vivo.

Materials:

-

Sprague-Dawley or Wistar rats.

-

This compound (test compound) in a suitable vehicle.

-

Anesthetic agent (e.g., urethane).

-

Surgical instruments for laparotomy.

-

Saline solution.

-

pH meter or autotitrator.

-

Sodium hydroxide (NaOH) solution (e.g., 0.01 N) for titration.

Procedure:

-

Fast the rats for 18-24 hours with free access to water.

-

Anesthetize the animals.

-

Perform a midline laparotomy to expose the stomach.

-

Ligate the pylorus to prevent gastric emptying.

-

Administer this compound or vehicle intraduodenally or subcutaneously.

-

Close the abdominal incision.

-

After a set period (e.g., 2-4 hours), sacrifice the animals.

-

Collect the gastric contents.

-

Centrifuge the gastric juice to remove any solid material.

-

Measure the volume of the gastric juice.

-

Determine the total acid concentration by titrating an aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0[4].

-

Calculate the total acid output (volume × concentration) and compare the results between the this compound-treated and control groups.

Visualization of a Proposed Research Workflow

The following diagram illustrates a logical workflow for the initial characterization of a novel compound such as this compound.

Caption: A proposed workflow for the synthesis and pharmacological evaluation of this compound.

Conclusion

While this compound is a defined chemical structure, its biological activity remains largely uncharacterized in the public domain. This technical guide provides the foundational chemical information for this molecule and outlines a series of established experimental protocols that would be instrumental in elucidating its pharmacological profile. The proposed workflow offers a systematic approach for researchers to undertake the synthesis, in vitro screening, and in vivo evaluation of this compound, thereby paving the way for a comprehensive understanding of its potential therapeutic applications. Future studies are warranted to generate the empirical data necessary to populate the presented data templates and to validate the hypothesized biological activities.

References

Spectroscopic Characterization of Bisfentidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisfentidine, chemically known as N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide, is a histamine H2 receptor antagonist that has been studied for its potential therapeutic applications. A thorough understanding of its molecular structure and purity is paramount for its development and use in research and pharmaceutical applications. Spectroscopic techniques are indispensable tools for elucidating the chemical structure and confirming the identity of small molecules like this compound.

Chemical Structure of this compound[1]

IUPAC Name: N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide[1] Molecular Formula: C₁₄H₁₈N₄[1] Molecular Weight: 242.32 g/mol [1] InChIKey: FXJAOWANXXJWGJ-UHFFFAOYSA-N[1]

Predicted and Expected Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following sections detail the predicted and expected spectroscopic data based on its chemical structure. These predictions are derived from established principles of spectroscopic interpretation for the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Imidazole-CH₃ | ~2.3 | s | 3H |

| Imidazole-CH | ~7.0-7.5 | s | 1H |

| Phenyl-H (ortho to imidazole) | ~7.2-7.6 | d | 2H |

| Phenyl-H (ortho to formamidine) | ~6.8-7.2 | d | 2H |

| Formamidine-CH | ~8.0-8.5 | s | 1H |

| Isopropyl-CH | ~3.5-4.0 | sept | 1H |

| Isopropyl-CH₃ | ~1.2 | d | 6H |

| Imidazole-NH / Formamidine-NH | Broad, variable | br s | 2H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Imidazole-CH₃ | ~15 |

| Isopropyl-CH₃ | ~22 |

| Isopropyl-CH | ~45 |

| Imidazole-C (quaternary) | ~120-130 |

| Phenyl-C | ~115-150 |

| Imidazole-CH | ~130-140 |

| Formamidine-CH | ~155-165 |

| Imidazole-C (quaternary, attached to phenyl) | ~135-145 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Ion (M⁺) | m/z 242.1531 |

| Major Fragmentation Pathways | Cleavage of the isopropyl group, fragmentation of the formamidine linkage, and cleavage of the imidazole or phenyl rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (imidazole, formamidine) | 3100-3500 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=N Stretch (formamidine, imidazole) | 1600-1680 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Expected λmax (nm) |

| Phenyl-imidazole conjugated system | ~250-290 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of a small molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) to determine the accurate mass of the molecular ion.

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the this compound powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and, if a standard of known concentration is available, calculate the molar absorptivity (ε).

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its unequivocal identification and quality control. This guide provides a theoretical framework for the expected NMR, MS, IR, and UV-Vis data based on its chemical structure. The detailed experimental protocols offer a practical guide for researchers to perform these analyses. While experimental data is currently scarce in public databases, the information presented here serves as a valuable resource for scientists and professionals involved in the research and development of this compound and related compounds. The application of these spectroscopic methods will ensure the structural integrity and purity of this compound, which is critical for its potential therapeutic applications.

References

Early In Vitro Evaluation of Bisfentidine: A Methodological and Data Presentation Framework

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, no specific early in vitro studies for Bisfentidine containing quantitative data or detailed experimental protocols were found. Therefore, this document serves as an in-depth technical guide and whitepaper framework. It outlines the standard methodologies, data presentation formats, and visualizations that would be employed in the early in vitro characterization of a histamine H2 receptor antagonist like this compound. The quantitative data presented herein is hypothetical and for illustrative purposes only.

Introduction

This compound is identified chemically as N-[4-(1H-imidazol-4-yl)phenyl]-N'-(1-methylethyl)methanimidamide. As a compound with structural similarities to other histamine H2 receptor antagonists, its primary mechanism of action is anticipated to be the competitive inhibition of histamine binding to H2 receptors. These receptors are predominantly found on the basolateral membrane of gastric parietal cells and are coupled to the Gs alpha-subunit of a G-protein.[1][2][3] Activation of the H2 receptor by histamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A, culminating in the secretion of gastric acid.[3]

This guide details the essential in vitro assays required to characterize the pharmacological profile of a potential H2 receptor antagonist, using this compound as a representative candidate. The following sections provide a blueprint for the experimental protocols, data analysis, and visualization of key pathways and workflows.

In Vitro Pharmacological Profile

The initial in vitro assessment of a histamine H2 receptor antagonist typically involves two key types of experiments: receptor binding assays to determine the compound's affinity for the receptor, and functional assays to measure its potency in inhibiting receptor-mediated signaling.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a test compound for its target receptor. These assays typically utilize a radiolabeled ligand that is known to bind with high affinity to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitor constant (Ki) can be calculated.

Table 1: Hypothetical Radioligand Binding Data for this compound at the Human Histamine H2 Receptor

| Compound | Ki (nM) |

| This compound | 15.2 |

| Cimetidine | 85.0 |

| Ranitidine | 20.5 |

| Famotidine | 5.8 |

Functional Antagonist Potency

Functional assays assess the ability of a compound to inhibit the biological response triggered by an agonist. For H2 receptor antagonists, this is commonly evaluated by measuring the inhibition of histamine-stimulated cAMP production in cells expressing the H2 receptor. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Table 2: Hypothetical Functional Antagonist Potency of this compound in a cAMP Accumulation Assay

| Compound | IC50 (nM) |

| This compound | 45.7 |

| Cimetidine | 250.3 |

| Ranitidine | 68.1 |

| Famotidine | 12.4 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust drug discovery research. The following are representative protocols for the in vitro assays described above.

Histamine H2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H2 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H2 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

-

Radioligand: [3H]-Tiotidine (specific activity ~80 Ci/mmol).

-

Non-specific binding control: 10 µM Ranitidine.

-

Test compound: this compound.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: H2-HEK293 cells are harvested, washed, and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer. Protein concentration is determined using a Bradford assay.

-

Binding Reaction: In a 96-well plate, 25 µL of varying concentrations of this compound, 25 µL of [3H]-Tiotidine (final concentration ~1 nM), and 200 µL of the membrane preparation (final concentration ~20 µg protein/well) are added. For total binding, vehicle is added instead of the test compound. For non-specific binding, 10 µM Ranitidine is added.

-

Incubation: The plate is incubated at 25°C for 60 minutes with gentle agitation.

-

Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold assay buffer.

-

Quantification: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting histamine-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human histamine H2 receptor.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.

-

Agonist: Histamine.

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: H2-CHO-K1 cells are seeded into 96-well plates and cultured to ~90% confluency.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with HBSS. The cells are then pre-incubated with varying concentrations of this compound in stimulation buffer for 15 minutes at 37°C.

-

Stimulation: Histamine is added to a final concentration equal to its EC80 (the concentration that elicits 80% of the maximal response) and incubated for 30 minutes at 37°C.

-

Lysis and Detection: The reaction is stopped, and the cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit. The intracellular cAMP levels are then measured.

-

Data Analysis: The concentration-response curves for this compound's inhibition of histamine-stimulated cAMP production are plotted, and the IC50 values are determined using non-linear regression analysis.

Visualizations

Diagrams are essential for visually communicating complex biological pathways and experimental procedures.

Caption: Histamine H2 Receptor Signaling Pathway.

Caption: Experimental Workflow for a cAMP Functional Assay.

References

Bisfentidine: An Obscure Histamine H2 Receptor Antagonist—A Technical Overview of a Class of Anti-ulcer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisfentidine, also known by its developmental code DA-5047, is identified as a histamine H2 receptor antagonist. However, a comprehensive review of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a significant lack of detailed information regarding its specific discovery, developmental history, and pharmacological profile. This technical guide, therefore, provides an in-depth overview of the discovery and history of the broader class of histamine H2 receptor antagonists, using this established framework to contextualize the likely, yet undocumented, developmental pathway of this compound. This report details the general mechanism of action, typical experimental protocols for characterization, and the common signaling pathways associated with H2 receptor antagonists. While specific quantitative data for this compound remains elusive, this guide offers a robust framework for understanding the scientific foundation and evaluative processes for any compound within this therapeutic class.

Introduction: The Dawn of a New Era in Ulcer Treatment

The development of histamine H2 receptor antagonists in the mid-20th century marked a paradigm shift in the management of peptic ulcer disease and other acid-related gastrointestinal disorders.[1][2][3] Prior to their introduction, treatment options were largely limited to antacids and surgical interventions. The pioneering work of Sir James W. Black and his team at Smith, Kline & French (now GlaxoSmithKline) led to the understanding of two distinct histamine receptors: H1 and H2.[1][3] This fundamental discovery paved the way for the rational design of drugs that could selectively block the H2 receptor, thereby inhibiting gastric acid secretion.

The first breakthrough in this class was Cimetidine, which validated the therapeutic potential of H2 receptor antagonism and became a blockbuster drug. This success spurred the development of other agents in this class, such as Ranitidine, Famotidine, and Nizatidine, each with refinements in potency, duration of action, and side-effect profiles. This compound (DA-5047) is categorized within this important therapeutic class, though its specific journey from synthesis to potential clinical application is not well-documented in the available scientific record.

The Histamine H2 Receptor and Its Signaling Pathway

The primary therapeutic effect of this compound and other H2 receptor antagonists is the competitive and reversible blockade of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.

-

Mechanism of Action: In the physiological state, histamine released from enterochromaffin-like (ECL) cells binds to H2 receptors, activating adenylyl cyclase. This enzyme, in turn, increases intracellular cyclic AMP (cAMP) levels, which activates protein kinase A (PKA). PKA then phosphorylates various proteins, ultimately leading to the translocation and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in gastric acid secretion, actively transporting hydrogen ions into the gastric lumen. By blocking the H2 receptor, this compound prevents this signaling cascade, leading to a reduction in both basal and stimulated gastric acid secretion.

Below is a diagram illustrating the histamine H2 receptor signaling pathway and the site of action for H2 receptor antagonists like this compound.

Core Drug Development and Evaluation

The development of a histamine H2 receptor antagonist like this compound would have followed a structured pipeline involving synthesis, preclinical evaluation, and clinical trials.

Chemical Synthesis

While the specific synthetic route for this compound is not detailed in the available literature, the general synthesis of related imidazole-containing H2 antagonists often involves multi-step organic chemistry processes. A generalized workflow for the synthesis and characterization of a novel H2 antagonist is depicted below.

Preclinical Evaluation: In Vitro and In Vivo Studies

Preclinical studies are crucial to characterize the pharmacological properties of a new chemical entity. For a histamine H2 receptor antagonist, these studies would typically include a battery of in vitro and in vivo assays.

3.2.1. In Vitro Assays

The primary goal of in vitro assays is to determine the affinity and potency of the compound at the H2 receptor and to assess its selectivity over other receptors.

-

Receptor Binding Assays: These assays measure the affinity of the drug for the H2 receptor. A common method involves using a radiolabeled ligand (e.g., [3H]-tiotidine) that binds to the H2 receptor. The ability of the test compound (this compound) to displace the radioligand is measured, and the inhibition constant (Ki) is determined. A lower Ki value indicates a higher binding affinity.

-

Functional Assays: These assays measure the functional consequence of receptor binding. A typical assay involves stimulating cells expressing the H2 receptor (e.g., guinea pig atrial cells or recombinant cell lines) with histamine and measuring the downstream response, such as an increase in cAMP production or a physiological response like changes in heart rate. The ability of the antagonist to inhibit the histamine-induced response is quantified as the IC50 value (the concentration of the antagonist that produces 50% of the maximal inhibition).

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound (Note: The following data are illustrative for a typical H2 receptor antagonist and are not actual reported values for this compound, as such data could not be located.)

| Parameter | Value | Description |

| Binding Affinity (Ki) | ||

| Histamine H2 Receptor | 10 nM | Concentration required to occupy 50% of the receptors in vitro. |

| Histamine H1 Receptor | >10,000 nM | Demonstrates high selectivity for the H2 receptor over the H1 receptor. |

| Functional Potency (IC50) | ||

| Inhibition of Histamine-stimulated cAMP production | 50 nM | Concentration required to inhibit 50% of the maximal cAMP response to histamine. |

3.2.2. In Vivo Models

In vivo studies are essential to evaluate the efficacy and safety of the drug in a living organism.

-

Gastric Acid Secretion Models: The most common in vivo models for H2 antagonists involve measuring the inhibition of gastric acid secretion in animals, such as rats or dogs. In these models, gastric acid secretion is stimulated by histamine or other secretagogues, and the effect of the test compound on reducing the acid output is measured.

-

Ulcer Models: To assess the therapeutic potential for ulcer healing, various animal models of peptic ulcers can be used, such as those induced by stress, non-steroidal anti-inflammatory drugs (NSAIDs), or ligation of the pylorus.

Table 2: Hypothetical In Vivo Efficacy of this compound (Note: The following data are illustrative for a typical H2 receptor antagonist and are not actual reported values for this compound.)

| Model | Endpoint | Result |

| Histamine-stimulated gastric acid secretion in rats | % Inhibition of acid output | 75% inhibition at 10 mg/kg |

| Indomethacin-induced gastric ulcer in rats | Ulcer index reduction | 60% reduction at 10 mg/kg |

Clinical Development

The clinical development of a new drug is typically conducted in three phases to evaluate its safety and efficacy in humans.

-

Phase I: The primary goal of Phase I trials is to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in a small group of healthy volunteers.

-

Phase II: Phase II trials are conducted in a larger group of patients with the target disease to evaluate the efficacy of the drug and to determine the optimal dose range.

-

Phase III: Phase III trials are large-scale, multicenter, randomized, controlled trials designed to confirm the efficacy and safety of the drug in a large patient population. The results of Phase III trials are used to support a New Drug Application (NDA) to regulatory authorities.

A search of clinical trial registries did not yield any specific entries for this compound or DA-5047.

Conclusion

References

Bisfentidine: An In-Depth Technical Guide on its Potential as a Selective H2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on publicly available information. Specific quantitative data regarding the binding affinity, potency, and selectivity of bisfentidine is not available in the public domain. Therefore, this guide provides a framework for understanding its potential as a selective H2 antagonist based on its structural class and the known pharmacology of similar agents.

Introduction

This compound, also known by its developmental code DA-5047, is identified as a histamine H2 receptor antagonist.[1] Compounds of this class are crucial in pharmacology for their ability to modulate gastric acid secretion, offering therapeutic benefits in acid-related gastrointestinal disorders. This guide explores the core attributes of this compound, including its chemical identity, presumed mechanism of action, and the experimental framework typically used to characterize such molecules.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide |

| Synonyms | DA-5047 |

| CAS Number | 96153-56-9 |

| Molecular Formula | C14H18N4 |

| Structure |  |

Mechanism of Action and Signaling Pathway

As a histamine H2 antagonist, this compound is presumed to exert its pharmacological effects by competitively and selectively binding to H2 receptors located on the basolateral membrane of parietal cells in the stomach. This action blocks the binding of endogenous histamine, thereby inhibiting the production of gastric acid.[1]

The primary signaling pathway associated with H2 receptor activation involves the Gs alpha-subunit of a G-protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), culminating in the stimulation of the H+/K+-ATPase proton pump and acid secretion. By blocking the H2 receptor, this compound would interrupt this cascade.

Quantitative Data on Biological Activity

A comprehensive search of scientific literature and patent databases did not yield specific quantitative data on the binding affinity (Ki), in vitro potency (IC50/EC50), or selectivity of this compound for the H2 receptor versus other histamine receptor subtypes (H1, H3, H4). For a typical selective H2 antagonist, this data would be presented as follows:

Table 1: Hypothetical In Vitro Pharmacological Profile of a Selective H2 Antagonist

| Parameter | Receptor | Value | Assay Type |

| Binding Affinity (Ki) | H2 | [Data not available for this compound] | Radioligand Binding Assay |

| H1 | [Data not available for this compound] | Radioligand Binding Assay | |

| H3 | [Data not available for this compound] | Radioligand Binding Assay | |

| H4 | [Data not available for this compound] | Radioligand Binding Assay | |

| Functional Potency (IC50) | H2 | [Data not available for this compound] | cAMP Accumulation Assay |

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following sections detail standard methodologies used to characterize a potential selective H2 antagonist.

Radioligand Binding Assay for H2 Receptor Affinity

This assay determines the affinity of a test compound for the H2 receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human H2 receptor are cultured and harvested. The cells are then homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The resulting pellet is resuspended in an appropriate assay buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled H2 antagonist (e.g., [3H]-tiotidine) is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.

-

Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation in H2-Expressing Cells

This assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular cyclic AMP (cAMP).

Methodology:

-

Cell Culture: HEK293 cells expressing the human H2 receptor are seeded in multi-well plates and grown to confluence.

-

Assay Conditions: The cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Stimulation: Histamine is added to the wells to stimulate the H2 receptors and induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the histamine-induced cAMP production (IC50) is calculated.

Selectivity Profiling

To establish the selectivity of this compound, the binding and functional assays described above would be repeated for other histamine receptor subtypes (H1, H3, and H4). A significantly higher affinity and potency for the H2 receptor compared to the other subtypes would confirm its selectivity.

In Vivo Models of Gastric Acid Secretion

The efficacy of an H2 antagonist is ultimately determined by its ability to inhibit gastric acid secretion in vivo.

Gaddum's Perfused Rat Stomach Model (Illustrative Protocol):

-

Animal Preparation: A rat is anesthetized, and the stomach is surgically isolated and perfused with saline. The esophageal and pyloric ends are cannulated to allow for continuous perfusion and collection of the perfusate.

-

Basal and Stimulated Secretion: A baseline of gastric acid secretion is established. Secretion is then stimulated by continuous intravenous infusion of histamine.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Measurement of Acid Output: The pH of the collected perfusate is continuously monitored, and the acid output is titrated with a standard base solution.

-

Data Analysis: The dose of this compound required to inhibit the histamine-stimulated acid secretion by 50% (ID50) is determined.

Conclusion

This compound is structurally positioned as a histamine H2 receptor antagonist. Based on the established pharmacology of this drug class, it holds the potential to act as a selective inhibitor of gastric acid secretion. However, a definitive assessment of its efficacy, potency, and selectivity is precluded by the absence of publicly available quantitative preclinical and clinical data. The experimental protocols outlined in this guide represent the standard methodologies that would be required to fully characterize the pharmacological profile of this compound and firmly establish its potential as a selective H2 antagonist. Further research and disclosure of data from its developing entity, reportedly Dong-A Pharmaceutical, would be necessary to fully elucidate its therapeutic utility.

References

Investigating the Structure-Activity Relationship of Bisfentidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Bisfentidine and its analogs as potent histamine H₂ receptor antagonists. This compound, a member of the (imidazolylphenyl)formamidine class of compounds, has demonstrated significant potential in the modulation of gastric acid secretion. This document outlines the quantitative pharmacological data, detailed experimental methodologies, and key signaling pathways associated with this class of compounds, offering valuable insights for researchers and professionals in drug development.

Quantitative Pharmacological Data

The following tables summarize the histamine H₂ receptor antagonist activity of this compound and its analogs. The data is derived from studies on the antagonism of the histamine-stimulated chronotropic response in the guinea pig atrium and the inhibition of gastric acid secretion in rats.

Table 1: Histamine H₂ Receptor Antagonist Affinity of N-Substituted (Imidazolylphenyl)formamidines

| Compound | R | pKa (Formamidine) | KB (nM) |

| 3a | -CH₂CH₃ | 8.65 | 177 |

| 3b | -CH₂CH₂F | 8.12 | 61 |

| 3c | -CH₂CHF₂ | 6.60 | 21 |

| 3d | -CH₂CF₃ | 6.14 | 7.6 |

| This compound (17) | -CH(CH₃)₂ | 8.80 | Data not explicitly found in this format |

KB values were determined from the antagonism of the histamine-stimulated chronotropic response on guinea pig atria[1]. A lower KB value indicates a higher binding affinity.

Table 2: In Vivo Gastric Antisecretory Activity of (Imidazolylphenyl)formamidines

| Compound | R | Relative Potency (vs. Cimetidine) |

| 15 | -CH₃ | 20-50x |

| 16 | -C₂H₅ | 20-50x |

| This compound (17) | -CH(CH₃)₂ | 20-50x |

| 18 | -n-C₃H₇ | 20-50x |

| 19 | -CH₂CH₂OH | 20-50x |

| 20 | -CH₂CH₂OCH₃ | 20-50x |

Relative potency was determined in vivo by assessing the inhibition of gastric acid secretion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its analogs.

Histamine H₂ Receptor Binding Assay (Guinea Pig Atrium)

This protocol describes a functional assay to determine the antagonist affinity (KB) of test compounds at the histamine H₂ receptor by measuring the inhibition of histamine-induced chronotropic effects in isolated guinea pig atria.

Methodology:

-

Tissue Preparation:

-

Male guinea pigs (300-350 g) are sacrificed by cervical dislocation.

-

The hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution at 32 °C.

-

The spontaneously beating right atria are dissected and mounted in a 10-mL organ bath containing Krebs-Henseleit solution, maintained at 32 °C and bubbled with 95% O₂ and 5% CO₂.

-

The atrial rate is recorded isometrically using a force-displacement transducer connected to a polygraph.

-

-

Experimental Procedure:

-

The atria are allowed to equilibrate for 60 minutes, with the bathing solution being changed every 15 minutes.

-

A cumulative concentration-response curve to histamine is obtained to establish a baseline.

-

The atria are then washed and incubated with the test compound (e.g., this compound analog) at a single concentration for 30 minutes.

-

A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

-

This procedure is repeated with different concentrations of the antagonist.

-

-

Data Analysis:

-

The dose-ratio for each antagonist concentration is calculated.

-

A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a dose-ratio of 2, is determined from the x-intercept of the Schild plot. The KB is the antilog of the negative pA₂.

-

In Vivo Gastric Acid Secretion Assay (Rat Model)

This protocol details the in vivo assessment of the gastric antisecretory activity of this compound and its analogs in rats.

Methodology:

-

Animal Preparation:

-

Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.

-

The rats are anesthetized with urethane (1.25 g/kg, i.p.).

-

A tracheal cannula is inserted to ensure a clear airway.

-

The stomach is exposed via a midline laparotomy, and the pylorus is ligated.

-

A double-lumen cannula is inserted into the stomach through the esophagus and secured.

-

-

Gastric Perfusion and Sample Collection:

-

The stomach is continuously perfused with saline (0.9% NaCl) at a rate of 1 mL/min.

-

The perfusate is collected every 15 minutes.

-

Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.

-

-

Drug Administration and Measurement:

-

Once a stable plateau of acid secretion is achieved, the test compound is administered intravenously or intraduodenally.

-

The collected gastric perfusate samples are titrated with 0.01 N NaOH to a pH of 7.0 to determine the acid concentration.

-

The acid output is expressed as micromoles of H⁺ per minute.

-

-

Data Analysis:

-

The percentage inhibition of acid secretion is calculated by comparing the acid output before and after drug administration.

-

The ED₅₀ value (the dose required to produce 50% of the maximum inhibitory effect) is determined from the dose-response curve.

-

Signaling Pathways and Logical Relationships

Histamine H₂ Receptor Signaling Pathway

This compound acts as a competitive antagonist at the histamine H₂ receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H₂ receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the stimulation of the proton pump (H⁺/K⁺-ATPase) in gastric parietal cells and subsequent acid secretion. This compound blocks this cascade by preventing the initial binding of histamine to the H₂ receptor.

References

A Technical Guide to the Preliminary Toxicological Screening of Bisfentidine

Disclaimer: The following document is a hypothetical technical guide. As of the last update, there is no publicly available toxicological data for a compound specifically named "Bisfentidine." This guide is intended to serve as a template and example of a preliminary toxicological screening report for a novel chemical entity, based on established methodologies in the field of toxicology.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic applications. As with any new chemical entity intended for pharmaceutical development, a thorough evaluation of its safety profile is paramount.[1][2] This document outlines the preliminary toxicological screening of this compound, encompassing a series of in vitro and in vivo assays designed to identify potential toxic liabilities at an early stage of development. The primary objectives of this initial screening are to determine the compound's cytotoxic and genotoxic potential, and to establish an acute toxicity profile, thereby informing go/no-go decisions and guiding future, more extensive safety assessments.[1][3]

In Vitro Toxicity Assessment

The initial phase of toxicological screening for this compound focused on in vitro assays to evaluate its effects at the cellular level. These assays provide rapid and cost-effective methods to assess cytotoxicity and genotoxicity.[4]

Cytotoxicity Screening

Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death. For this compound, a panel of human cell lines representing key organ systems was used to identify potential organ-specific toxicity.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to assess the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Human hepatoma (HepG2), human embryonic kidney (HEK293), and human colorectal adenocarcinoma (Caco-2) cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity. Cells were treated with the various concentrations of this compound and incubated for 24 hours.

-

MTT Addition: After the incubation period, the medium was replaced with fresh medium containing 0.5 mg/mL of MTT and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) was calculated using non-linear regression analysis.

The following table summarizes the hypothetical IC50 values of this compound in the tested cell lines.

| Cell Line | Tissue of Origin | IC50 (µM) |

| HepG2 | Liver | 75.4 |

| HEK293 | Kidney | 123.8 |

| Caco-2 | Colon | > 200 |

Interpretation: The data suggests a moderate level of cytotoxicity for this compound, with the liver cell line (HepG2) being the most sensitive. The higher IC50 value in Caco-2 cells may indicate lower toxicity in the gastrointestinal tract.

Genotoxicity Assessment

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material (DNA).

The Ames test was conducted to evaluate the mutagenic potential of this compound. This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, which renders them unable to synthesize histidine. The assay measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 were used, with and without metabolic activation (S9 mix from rat liver).

-

Compound Exposure: this compound was tested at five concentrations, ranging from 1 to 5000 µ g/plate .

-

Assay Procedure: The test compound, bacterial culture, and either S9 mix or a control buffer were mixed with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: The plates were incubated at 37°C for 48 hours.

-

Data Collection: The number of revertant colonies (his+) on each plate was counted. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

The following table summarizes the hypothetical results of the genotoxicity assays for this compound.

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium TA98, TA100 | With and Without | Negative |

| In Vitro Micronucleus Test | Human Lymphocytes | With and Without | Negative |

Interpretation: Based on these hypothetical results, this compound is not considered to be mutagenic or clastogenic in vitro.

In Vitro Testing Workflow

Caption: Workflow for in vitro toxicological screening.

In Vivo Acute Toxicity Assessment

Following the in vitro evaluation, an acute toxicity study was conducted in a rodent model to assess the systemic toxicity of this compound after a single high dose.

Experimental Protocol: Acute Oral Toxicity Study in Rats

An acute oral toxicity study was performed in Sprague-Dawley rats.

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) were used.

-

Dose Administration: this compound was formulated in a 0.5% methylcellulose solution and administered once via oral gavage at doses of 500, 1000, and 2000 mg/kg body weight. A control group received the vehicle only.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing, and then daily for 14 days.

-

Parameters Monitored: Observations included changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight was recorded at the beginning and end of the study.

-

Necropsy: At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.

-

LD50 Estimation: The median lethal dose (LD50) was estimated based on the mortality data.

Acute Toxicity Data Summary

The following table summarizes the hypothetical acute toxicity data for this compound in rats.

| Dose (mg/kg) | Number of Animals (M/F) | Mortality (M/F) | Key Clinical Signs |

| 0 (Vehicle) | 5/5 | 0/0 | No abnormalities observed |

| 500 | 5/5 | 0/0 | No abnormalities observed |

| 1000 | 5/5 | 1/1 | Lethargy, piloerection |

| 2000 | 5/5 | 4/4 | Severe lethargy, ataxia, tremors |

Estimated LD50: Approximately 1500 mg/kg No-Observed-Adverse-Effect-Level (NOAEL): 500 mg/kg

Interpretation: this compound exhibits low acute toxicity via the oral route. The observed clinical signs at higher doses suggest potential neurotoxic effects.

In Vivo Acute Toxicity Study Workflow

Caption: Workflow for in vivo acute toxicity study.

Potential Mechanisms of Toxicity

Based on the in vitro cytotoxicity data suggesting hepatotoxicity, a hypothetical signaling pathway involving oxidative stress is proposed.

Oxidative Stress-Induced Apoptosis Pathway

This compound, at high concentrations, may induce the production of reactive oxygen species (ROS) in hepatocytes. An overload of ROS can lead to mitochondrial dysfunction and the activation of apoptotic pathways.

Caption: Hypothetical oxidative stress pathway.

Summary and Future Directions

The preliminary toxicological screening of this compound provides initial insights into its safety profile.

-

Cytotoxicity: this compound exhibits moderate cytotoxicity in vitro, with a potential for hepatotoxicity.

-

Genotoxicity: The compound did not show mutagenic or clastogenic potential in the conducted in vitro assays.

-

Acute Toxicity: this compound has a low acute toxicity profile in rats, with an estimated oral LD50 of approximately 1500 mg/kg.

Based on these findings, further investigation is warranted. Future studies should include:

-

Repeat-dose toxicity studies to evaluate the effects of longer-term exposure.

-

Safety pharmacology studies to investigate potential effects on the cardiovascular, respiratory, and central nervous systems.

-

Mechanistic studies to confirm the proposed oxidative stress pathway and further elucidate the mechanisms of hepatotoxicity.

This preliminary assessment suggests that while this compound presents a manageable safety profile at this early stage, careful monitoring of liver function will be crucial in subsequent stages of development.

References

An In-depth Technical Guide on the Effects of H2 Receptor Antagonists on Basal Gastric Acid Secretion with a Focus on Cimetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following an extensive search, no specific data was found for a compound named "bisfentidine." This guide will therefore focus on the well-documented effects of histamine H2 receptor antagonists on basal gastric acid secretion, with a primary focus on the prototypical agent, cimetidine . The principles and methodologies described are broadly applicable to the study of this class of drugs.

Executive Summary

Histamine H2 receptor antagonists are a class of drugs that competitively inhibit the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells, leading to a significant reduction in gastric acid secretion.[1][2] This technical guide provides a comprehensive overview of the effects of these agents, particularly cimetidine, on basal gastric acid secretion. It includes a detailed examination of the underlying signaling pathways, quantitative data from key studies, and the experimental protocols used to elicit these findings. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and gastrointestinal pharmacology.

Mechanism of Action: Inhibition of Basal Gastric Acid Secretion

Basal gastric acid secretion is the continuous, low-level secretion of gastric acid in the absence of food or other stimuli. This process is largely driven by histamine released from enterochromaffin-like (ECL) cells, which then acts on H2 receptors on parietal cells.[1][2]

Signaling Pathway of Histamine-Mediated Acid Secretion

The binding of histamine to the H2 receptor, a G-protein coupled receptor, initiates a signaling cascade that results in the secretion of hydrochloric acid.

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by cimetidine.

Role of H2 Receptor Antagonists

H2 receptor antagonists, such as cimetidine, are competitive antagonists of histamine at the H2 receptor.[3] By binding to the H2 receptor, they prevent histamine from binding and initiating the downstream signaling cascade. This results in a potent and dose-dependent inhibition of basal gastric acid secretion.

Quantitative Effects of Cimetidine on Basal Gastric Acid Secretion

Numerous studies have quantified the inhibitory effect of cimetidine on basal gastric acid output (BAO). The following tables summarize key findings from clinical investigations.

| Study | Dosage | Route of Administration | Effect on Basal Acid Output (BAO) | Duration of Effect | Citation |

| Clinical Trial in Duodenal Ulcer Patients | 300 mg | Oral | ~95% inhibition | At least 5 hours | |

| Clinical Trial in Duodenal Ulcer Patients | 100, 200, 300 mg | Oral | Significant, dose-dependent inhibition | Not specified | |

| Review of Clinical Data | 300 mg (bedtime) | Oral | >80% inhibition of nocturnal acid secretion | Most of the night |

| Parameter | Value | Description | Citation |

| IC50 (50% inhibitory concentration) | 1.6 µmol/L | The plasma concentration of cimetidine required to inhibit food-stimulated acid secretion by 50%. While not basal secretion, it provides an indication of potency. |

Experimental Protocols for Assessing Effects on Basal Gastric Acid Secretion

The following outlines a typical experimental workflow for evaluating the effect of an H2 receptor antagonist on basal gastric acid secretion in human subjects.

Caption: A generalized workflow for a clinical study on basal gastric acid secretion.

Detailed Methodology for Basal Acid Output (BAO) Measurement

The following protocol is a composite based on standard methods described in the literature.

1. Subject Preparation:

-

Subjects fast overnight for at least 12 hours.

-

A nasogastric tube is inserted into the stomach, and its position is confirmed.

2. Baseline BAO Measurement:

-

The subject is placed in a comfortable, semi-recumbent position.

-

Gastric contents are continuously aspirated for a 1-hour period to clear the stomach and serve as a baseline. The collection is often divided into 15-minute aliquots.

3. Drug Administration:

-

Following the baseline collection, a single oral or intravenous dose of the H2 receptor antagonist (e.g., cimetidine 300 mg) or placebo is administered in a double-blind, randomized crossover design.

4. Post-Dose Gastric Secretion Collection:

-

Gastric juice is collected continuously for a predetermined period (e.g., 5 hours), with samples being collected in 15- or 30-minute aliquots.

5. Sample Analysis:

-

The volume of each sample is recorded.

-

The acid concentration of each sample is determined by titration with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a pH of 7.0, using a pH meter.

6. Calculation of Acid Output:

-

Acid output for each collection period is calculated using the formula:

-

Acid Output (mmol) = Volume (L) x Acid Concentration (mmol/L)

-

-

The total acid output per hour (mmol/hr) is then determined.

7. Data Analysis:

-

The percentage inhibition of basal acid secretion is calculated by comparing the acid output after drug administration to the baseline values.

-

Statistical analysis is performed to determine the significance of the observed inhibition.

Conclusion

H2 receptor antagonists, exemplified by cimetidine, are potent inhibitors of basal gastric acid secretion. Their mechanism of action via competitive antagonism at the parietal cell H2 receptor is well-established. The quantitative data consistently demonstrate a significant, dose-dependent reduction in basal acid output. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of new acid-suppressing therapies. This in-depth understanding is crucial for researchers and drug development professionals working to advance the treatment of acid-related gastrointestinal disorders.

References

Beyond the Histamine H2 Receptor: A Technical Guide to the Potential Cellular Targets of Bisfentidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Bisfentidine is a histamine H2 receptor antagonist for which publicly available data on off-target effects is scarce. This document synthesizes information on the known cellular targets of structurally related compounds, namely bis-imidazoline derivatives, and the broader class of H2 receptor antagonists. The cellular targets and pathways described herein are therefore potential areas of investigation for this compound and should not be considered as definitively established off-target interactions without direct experimental validation.

Executive Summary

This compound, a histamine H2 receptor antagonist, possesses a bis-imidazoline chemical structure. While its primary mechanism of action involves the blockade of H2 receptors to reduce gastric acid secretion, its structural characteristics and drug class suggest the potential for interactions with other cellular targets. This technical guide explores these potential "off-target" interactions by examining data from structurally analogous compounds and other H2 receptor antagonists. The primary potential non-H2 cellular targets identified are the C-X-C chemokine receptor type 4 (CXCR4), cytochrome P450 (CYP) enzymes, and aldehyde dehydrogenase (ALDH). Understanding these potential interactions is crucial for a comprehensive pharmacological profile of this compound and for anticipating potential polypharmacology, drug-drug interactions, and novel therapeutic applications.

Potential Cellular Targets of this compound

Based on its chemical structure and drug class, the following are hypothesized to be potential cellular targets of this compound beyond the H2 receptor.

C-X-C Chemokine Receptor Type 4 (CXCR4)

This compound's bis-imidazoline scaffold is shared by a class of compounds that have been identified as CXCR4 antagonists. CXCR4 is a G protein-coupled receptor that, upon binding its ligand CXCL12, plays a critical role in cell trafficking, hematopoiesis, and immune responses.[1]

Cytochrome P450 (CYP) Enzymes

Several H2 receptor antagonists, particularly those with an imidazole ring like cimetidine, are known inhibitors of various cytochrome P450 isoenzymes.[2][3] These enzymes are central to the metabolism of a vast array of xenobiotics, and their inhibition can lead to significant drug-drug interactions.[4]

Aldehyde Dehydrogenase (ALDH)

Certain H2 receptor antagonists have been shown to inhibit aldehyde dehydrogenase, particularly the E3 isozyme.[1] ALDH enzymes are responsible for detoxifying endogenous and exogenous aldehydes.

Quantitative Data on Potential Off-Target Interactions

The following tables summarize quantitative data for the interaction of bis-imidazoline compounds and other H2 receptor antagonists with the potential off-target cellular targets of this compound.

Table 1: Inhibitory Activity of Bis-Imidazoline Compounds on CXCR4

| Compound | Target | Assay | IC50 (µM) | Reference |

| mr20347 | CXCR4 | CXCL12 Binding Inhibition | 0.23 ± 0.03 | |

| mr20349 | CXCR4 | CXCL12 Binding Inhibition | 0.16 ± 0.02 | |

| mr20350 | CXCR4 | CXCL12 Binding Inhibition | 0.15 ± 0.02 | |

| mr20347 | CXCR4 | 12G5 mAb Binding Inhibition | 0.38 ± 0.05 | |

| mr20349 | CXCR4 | 12G5 mAb Binding Inhibition | 0.28 ± 0.04 | |

| mr20350 | CXCR4 | 12G5 mAb Binding Inhibition | 0.30 ± 0.04 |

Table 2: Inhibition of Cytochrome P450 Isozymes by H2 Receptor Antagonists

| Compound | CYP Isozyme | IC50 (µM) | Inhibition Type | Reference |

| Cimetidine | CYP1A2 | >> | - | |

| Ranitidine | CYP1A2 | = Ebrotidine | - | |

| Cimetidine | CYP2D6 | >>> | - | |

| Ranitidine | CYP2D6 | = Ebrotidine | - | |

| Ebrotidine | CYP3A4/5 | > Cimetidine | Competitive | |

| Cimetidine | CYP3A4/5 | >>> Ranitidine | - |

Note: The reference uses relative inhibitory effects rather than specific IC50 values in some comparisons.

Table 3: Inhibition of Aldehyde Dehydrogenase by H2 Receptor Antagonists

| Compound | ALDH Isozyme | Ki (µM) | Inhibition Type | Reference |

| Cimetidine | E3 | 1.1 ± 0.2 | Competitive | |

| Tiotidine | E3 | 1.0 ± 0.0 | Competitive |

Experimental Protocols

CXCR4 Binding Assay (Competitive)

This protocol is based on the methodology used to assess the binding of bis-imidazoline compounds to CXCR4.

-

Cell Culture: Human T-cell line A3.01, which endogenously expresses CXCR4, is cultured in appropriate media.

-

Ligand Preparation: A fluorescently labeled anti-CXCR4 monoclonal antibody (e.g., 12G5) or a labeled CXCL12 ligand is used as the tracer.

-

Competition Assay:

-

Cells are harvested and resuspended in binding buffer.

-

A constant concentration of the labeled tracer is added to the cells.

-

Varying concentrations of the test compound (e.g., a bis-imidazoline derivative) are added to compete for binding with the tracer.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CXCR4 antagonist (e.g., AMD3100).

-

-

Incubation: The cell-ligand mixture is incubated to allow binding to reach equilibrium.

-

Detection: The amount of bound tracer is quantified using a suitable detection method, such as flow cytometry or a fluorescence plate reader.

-